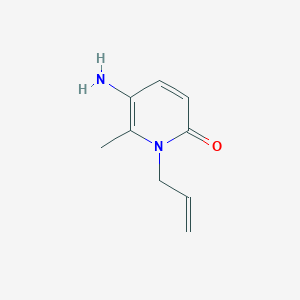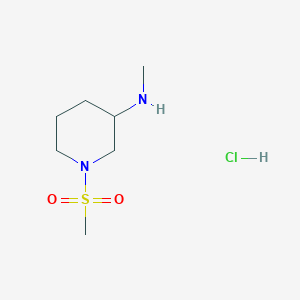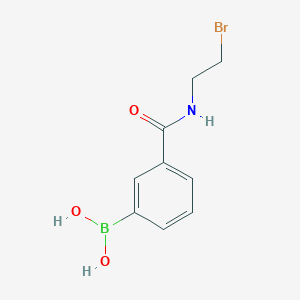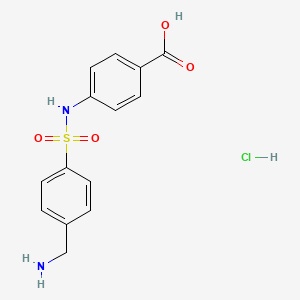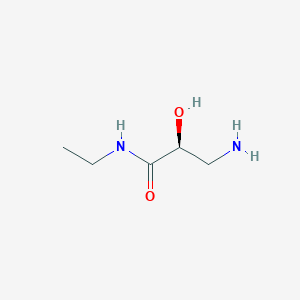
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide is an organic compound with a chiral center, making it an enantiomer
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Amino-N-ethyl-2-hydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require specific temperatures and pressures to optimize yield and purity.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an amide derivative.
Reduction: The amide group can be reduced to form an amine, altering the compound’s chemical properties.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an amide derivative, while reduction can produce an amine.
科学的研究の応用
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S)-3-Amino-N-ethyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2S)-3-Amino-2-hydroxypropanamide: Lacks the ethyl group, resulting in different chemical properties and reactivity.
(2S)-3-Amino-N-methyl-2-hydroxypropanamide: Contains a methyl group instead of an ethyl group, leading to variations in its biological activity and applications.
Uniqueness
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide is unique due to the presence of the ethyl group, which influences its chemical reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized applications.
特性
分子式 |
C5H12N2O2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(2S)-3-amino-N-ethyl-2-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-2-7-5(9)4(8)3-6/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1 |
InChIキー |
XUZDIDIBSKBCFM-BYPYZUCNSA-N |
異性体SMILES |
CCNC(=O)[C@H](CN)O |
正規SMILES |
CCNC(=O)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
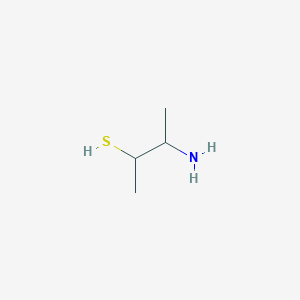
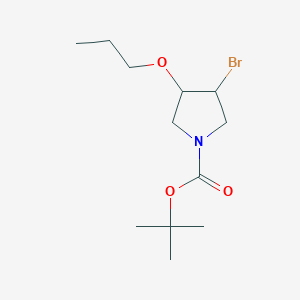
![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)



![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)

